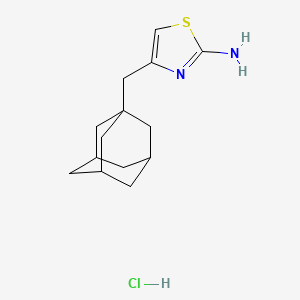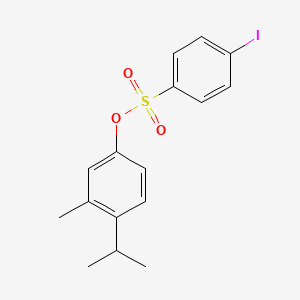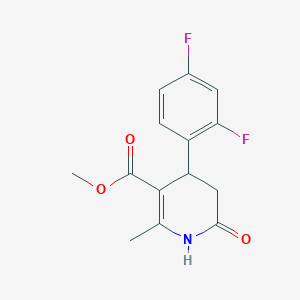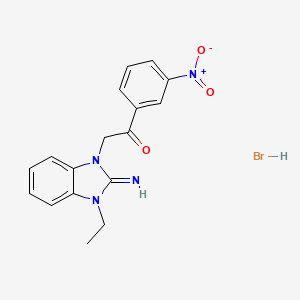
4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride is a compound that combines the unique structural features of adamantane and thiazole. Adamantane is a highly symmetrical and rigid hydrocarbon, known for its stability and hydrophobicity, while thiazole is a versatile heterocyclic compound with a wide range of applications in medicinal chemistry . The combination of these two moieties in a single molecule results in a compound with interesting chemical and biological properties.
准备方法
The synthesis of 4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride typically involves the reaction of 1-adamantylmethyl bromide with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a polar solvent such as dimethylformamide (DMF) and a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include polar solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
作用机制
The mechanism of action of 4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
相似化合物的比较
4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride can be compared with other similar compounds, such as:
4-(1-Adamantyl)-1,3-thiazol-2-amine: Lacks the methyl group on the adamantane moiety, which may affect its chemical and biological properties.
4-(1-Adamantylmethyl)-2-aminothiazole: Similar structure but different substitution pattern on the thiazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of adamantane and thiazole moieties, which confer distinct chemical stability and biological activity.
属性
IUPAC Name |
4-(1-adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S.ClH/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14;/h8-11H,1-7H2,(H2,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZKMSYGIWYCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)
![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)
![Diethyl 2-[[3-iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedioate](/img/structure/B5162240.png)

![N-(4-acetylphenyl)-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162258.png)
![(5Z)-5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5162265.png)
![N-ethyl-2-[(2-fluorophenoxy)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162268.png)

![8-Methoxy-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline](/img/structure/B5162282.png)
![N-(4-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162294.png)
![1-(4-bromo-2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162303.png)
![2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B5162312.png)

![N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide](/img/structure/B5162323.png)
